N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and an oxazole ring
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-22-13-4-2-3-11(7-13)14-9-17(25-20-14)18(21)19-12-5-6-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJYDLIWFNHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Construction of the Oxazole Ring: This can be synthesized via cyclization reactions involving amides and aldehydes under acidic or basic conditions.
Final Coupling: The final step involves coupling the benzodioxole and methoxyphenyl oxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation Products: Could include quinones or other oxidized derivatives.
Reduction Products: May involve reduced forms of the oxazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in biochemical assays to study enzyme interactions.
Industry
Polymer Science: Incorporation into polymers to enhance material properties.
Electronics: Potential use in the development of organic electronic devices.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of biochemical pathways, depending on its structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.
N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-HYDROXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE: Hydroxy group instead of methoxy, which may alter its reactivity and applications.
Uniqueness
The unique combination of the benzodioxole, methoxyphenyl, and oxazole rings in N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3-METHOXYPHENYL)-1,2-OXAZOLE-5-CARBOXAMIDE provides distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
